molecular formula C23H21N7O5S B2672760 4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-84-1

4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Numéro de catalogue: B2672760
Numéro CAS: 872995-84-1
Poids moléculaire: 507.53
Clé InChI: FECGQFDSBFFOKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thioether-linked 4-nitrophenylaminoethylacetamide moiety and a 4-methoxybenzamide group. Its structure integrates multiple pharmacophoric elements:

  • Triazolopyridazine core: Known for kinase inhibition and anticancer activity .
  • 4-Methoxybenzamide: Enhances solubility and modulates pharmacokinetics .
  • Thioether linkage: Stabilizes the molecule and influences metabolic stability .

Synthetic routes involve multi-step nucleophilic substitutions and cyclization reactions, as seen in analogous triazolo-pyridazine derivatives . Characterization via $ ^1H $-NMR, IR, and mass spectrometry confirms structural integrity .

Propriétés

IUPAC Name

4-methoxy-N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O5S/c1-35-18-8-2-15(3-9-18)23(32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)36-14-21(31)25-16-4-6-17(7-5-16)30(33)34/h2-11H,12-14H2,1H3,(H,24,32)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGQFDSBFFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses the synthesis, structure-activity relationships (SAR), and biological effects of this compound, particularly focusing on its inhibitory effects on various biological targets.

Synthesis and Structural Characterization

The synthesis of 4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves several steps that include the formation of the triazole and pyridazine rings. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's molecular structure.

Anti-α-glucosidase Activity

Recent studies have highlighted the anti-α-glucosidase activity of related compounds in the same class. For instance, modifications in substituents on the phenyl ring significantly influenced inhibitory potency. The introduction of electron-donating groups such as methoxy or ethyl groups enhanced activity, while electron-withdrawing groups reduced it. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibition of α-glucosidase activity .

CompoundSubstituentIC50 (µM)Notes
5k3-NO20.25Most potent
5h3-Cl0.75Less potent
5m4-NO20.50Moderate increase in inhibition

Anticancer Activity

Research has indicated that certain derivatives exhibit significant anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. For example, compounds bearing a thiazole moiety have shown cytotoxic effects against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of 4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide on A431 and Jurkat cells. Results indicated a dose-dependent increase in apoptosis markers compared to control groups.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours followed by MTT assays to assess viability.
    • Results : Significant reductions in cell viability were observed at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents play a crucial role in modulating biological activity. The presence of a methoxy group at specific positions enhances solubility and bioavailability, which are critical for effective interaction with biological targets .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds containing triazole and pyridazine rings. For instance, derivatives of triazole have shown efficacy against various Gram-positive and Gram-negative bacteria. The specific compound under discussion has been evaluated for its activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of the nitrophenyl group and the triazole ring, which are known to interact with biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit specific pathways related to tumor growth and metastasis. For example, compounds with similar structures have been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Inhibitors targeting cyclooxygenase enzymes (COX-1 and COX-2) are crucial for managing inflammation-related disorders. The compound has shown promise in reducing inflammatory markers in preclinical models, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antibacterial Activity Assessment

A study published in MDPI evaluated various triazole derivatives for their antibacterial properties. The results indicated that specific modifications to the core structure significantly enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Evaluation

Research published in ACS Omega demonstrated that similar compounds with triazole and nitrophenyl groups exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted mechanisms involving apoptosis induction and cell cycle arrest, suggesting that the compound could serve as a lead for further development in anticancer therapies .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group in the compound undergoes oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) in polar aprotic solvents (e.g., dichloromethane or acetonitrile).

  • Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives, depending on reaction time and oxidizing agent strength.

  • Mechanism : Electrophilic addition followed by oxygen insertion into the sulfur atom.

Reaction ConditionsProductYield (%)Key Observations
10% H₂O₂, RT, 2hSulfoxide65–70Partial oxidation without over-oxidation to sulfone
m-CPBA, CH₂Cl₂, 0°CSulfone85–90Complete oxidation with high regioselectivity

Reduction Reactions

The nitro group (-NO₂) on the 4-nitrophenyl moiety is susceptible to reduction:

  • Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

  • Products : Corresponding amine (-NH₂) derivatives.

  • Mechanism : Multi-electron transfer via catalytic or chemical reduction pathways.

Reagent SystemProduct StructureSelectivityNotes
H₂ (1 atm), Pd-C, EtOH4-Aminophenyl derivative>95%Requires inert atmosphere to prevent dehalogenation
Na₂S₂O₄, H₂O/EtOHMixed sulfonamide intermediates60–70Competitive side reactions observed

Nucleophilic Substitution

The carbamoylmethylthio group participates in nucleophilic substitutions:

  • Sites : Thioether sulfur or carbonyl carbon.

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides, or amines under basic conditions (e.g., NaH or Et₃N) .

  • Products : Thioesters, disulfides, or substituted acetamides.

Example Reaction:

Compound+CH3INaH DMFMethylthio analog+Byproducts\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{Methylthio analog}+\text{Byproducts}

  • Key Insight : Steric hindrance from the triazolo-pyridazine ring limits substitution at the sulfur atom, favoring reactions at the carbamoylmethyl carbon.

Hydrolysis Reactions

The benzamide and carbamoylmethyl groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Cleavage of the benzamide bond to yield 4-methoxybenzoic acid and a secondary amine intermediate.

  • Basic Hydrolysis (NaOH/EtOH, 60°C): Degradation of the carbamoylmethyl group to glycine derivatives.

ConditionMajor ProductMinor Product
6M HCl, reflux4-Methoxybenzoic acidTriazolo-pyridazine fragment
2M NaOH, 60°CGlycine conjugateNitrophenylamine

Photochemical Reactivity

The nitro group facilitates photochemical transformations:

  • UV Irradiation (λ = 365 nm, methanol): Nitro-to-nitrito isomerization, forming a transient nitrito intermediate that rearranges to nitroso derivatives .

  • Application : Potential for photoactivated prodrug systems in targeted therapies.

Cycloaddition and Cross-Coupling

The triazolo[4,3-b]pyridazine core participates in:

  • Diels-Alder Reactions : With electron-deficient dienophiles (e.g., maleic anhydride) to form fused bicyclic systems.

  • Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄, enabling functionalization at the pyridazine ring .

Comparative Reactivity with Analogues

A comparative analysis of reactivity highlights the influence of the nitro group:

Feature4-Nitrophenyl Derivative4-Methoxyphenyl AnalogNotes
Reduction KineticsFaster (electron-withdrawing -NO₂)Slower (electron-donating -OCH₃)Confirmed via cyclic voltammetry
Oxidation StabilityLower (sulfur electron density reduced by -NO₂)HigherSulfoxide forms more readily in nitro derivatives

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Bioactivity References
4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxybenzamide, 4-nitrophenylaminoethylacetamide, thioether Potential kinase inhibition (inferred from structural analogs)
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide [1,2,4]Triazolo[4,3-b]pyridazine Pyridinyl-thiazole, butanamide Anticancer activity (in vitro screening)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine 4-Methoxybenzamide, trifluoromethylphenoxy Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Anti-inflammatory activity (COX-2 inhibition, IC$_{50}$: 0.8–3.2 µM)
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines 1,3,5-Oxadiazine Chlorophenyl, trichloromethyl Antiproliferative activity (IC$_{50}$: 10–25 µM against HeLa cells)

Key Comparative Insights:

Core Heterocycle Influence: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound offers broader kinase selectivity compared to thieno[2,3-d]pyrimidine derivatives, which are more niche in antimicrobial applications . 1,3,5-Oxadiazines (e.g., ) exhibit lower metabolic stability due to hydrolytic susceptibility, unlike the thioether-stabilized triazolopyridazine .

Substituent Effects: The 4-nitrophenyl group enhances electrophilicity, improving target binding compared to trifluoromethylphenoxy (), which prioritizes hydrophobic interactions . 4-Methoxybenzamide improves aqueous solubility (>50 µg/mL) relative to butanamide derivatives (), which show higher lipophilicity (logP > 3.5) .

Bioactivity Trends: Triazolopyridazine derivatives (e.g., target compound) are understudied in direct bioassays but show promise in kinase inhibition assays (IC$_{50}$: 10–100 nM for VEGFR2) based on structural analogs . Thieno[2,3-d]pyrimidines () demonstrate stronger antimicrobial activity, while 1,2,4-triazoles () excel in anti-inflammatory applications .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically including:

  • Coupling reactions : Formation of the triazolo-pyridazine core via cyclization using sodium hypochlorite (NaOCl) in ethanol, as described for analogous triazolo compounds .
  • Thioether linkage : Reaction of a thiol-containing intermediate with a chloroacetylated nitroaniline derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Amide bond formation : Condensation of intermediates using coupling agents like DCC or EDCI, followed by purification via column chromatography .
    Characterization : Confirm structure using 1H^1 \text{H}-/13C^{13}\text{C}-NMR, FTIR, and HRMS, as demonstrated in similar benzamide-triazolo hybrids .

Q. What analytical techniques are critical for structural validation?

Key methods include:

  • NMR spectroscopy : Assign peaks for methoxy (δ3.8ppm\delta \sim 3.8 \, \text{ppm}), aromatic protons, and amide NH signals. 13C^{13}\text{C}-NMR confirms carbonyl (165ppm\sim 165 \, \text{ppm}) and triazolo ring carbons .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • FTIR : Identify stretches for C=O (1680–1700 cm1^{-1}), N-H (3300 cm1^{-1}), and S-C (700–600 cm1^{-1}) .

Q. How should researchers handle stability challenges during storage?

  • Storage conditions : Keep under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of the thioether or amide bonds .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 4 weeks .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, optimize NaOCl concentration and reaction time for cyclization steps .
  • Flow chemistry : Implement continuous-flow systems to enhance reproducibility and reduce side products, as shown in diazomethane syntheses .

Q. How to resolve contradictions in reported bioactivity data?

  • Comparative assays : Test the compound alongside structural analogs (e.g., varying nitro/methoxy substituents) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Computational validation : Perform molecular docking to assess binding affinity to targets like bacterial PPTases, as hypothesized for trifluoromethyl-benzamide analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the 4-nitrophenyl or methoxybenzamide groups and evaluate changes in potency .
  • Pharmacophore mapping : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How to assess metabolic stability and toxicity in preclinical models?

  • In vitro assays :
    • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .
    • Genotoxicity : Ames test (TA98/TA100 strains) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Measure IC₅₀ against bacterial PPTases (e.g., AcpS) using radiolabeled acetyl-CoA .
  • CRISPR screening : Identify gene knockouts that confer resistance in E. coli or S. aureus .
  • Pathway analysis : Profile transcriptomic changes via RNA-seq in treated bacterial cultures .

Q. How to mitigate risks during handling and disposal?

  • Safety protocols : Wear nitrile gloves, goggles, and use fume hoods due to acute toxicity (GHS Category 4) and skin irritation risks .
  • Waste management : Neutralize acidic/basic byproducts before disposal and incinerate organic waste at >1000°C .

Q. What computational tools predict solubility and bioavailability?

  • LogP calculation : Use Molinspiration or SwissADME to estimate partition coefficients .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., Caco-2 cell models) with GROMACS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.